molecular formula C20H24N4O B416138 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 329708-71-6

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B416138
CAS No.: 329708-71-6
M. Wt: 336.4g/mol
InChI Key: CIMJIDMSZBBZGL-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, an ethyl group at position 2, a methyl group at position 3, and a 3-ethoxypropylamino moiety at position 1.

Properties

IUPAC Name

1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-4-15-14(3)16(13-21)20-23-17-9-6-7-10-18(17)24(20)19(15)22-11-8-12-25-5-2/h6-7,9-10,22H,4-5,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJIDMSZBBZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327512
Record name 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329708-71-6
Record name 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Catalyst : Electrochemical oxidation or Lewis acids (e.g., ZnCl₂)

  • Yield : 60–75%

Introduction of the Cyano Group at Position 4

The 4-cyano group is introduced via nucleophilic aromatic substitution (NAS) or direct cyanation. A patent describing tetrasubstituted alkene synthesis highlights the use of malononitrile as a cyano source in the presence of a palladium catalyst. For this compound, treatment of the intermediate 4-chloropyrido[1,2-a]benzimidazole with CuCN in dimethyl sulfoxide (DMSO) at 120°C achieves cyanation with 85% efficiency.

Mechanistic Insight :
The reaction proceeds through a radical pathway, where CuCN generates cyanide ions that displace the chloride at position 4. The electron-withdrawing nature of the adjacent substituents (ethyl, methyl) enhances electrophilicity, facilitating substitution.

Functionalization with 3-Ethoxypropylamino at Position 1

The 1-position amination is achieved via nucleophilic substitution or Buchwald–Hartwig coupling. A preferred method involves reacting 1-chloropyrido[1,2-a]benzimidazole with 3-ethoxypropylamine in the presence of a Pd/Xantphos catalyst system.

Optimization Parameters:

ParameterOptimal ValueEffect on Yield
CatalystPd(OAc)₂/XantphosIncreases to 90%
SolventTolueneMinimizes side reactions
Temperature110°CBalances kinetics and stability
Reaction Time24 hoursEnsures completion

This method avoids over-alkylation and ensures regioselectivity, critical for maintaining the compound’s structural integrity.

One-Pot Multi-Component Synthesis

Recent advances enable a one-pot synthesis by combining 2-aminobenzimidazole, ethyl acetoacetate, malononitrile, and 3-ethoxypropylamine. The reaction proceeds via a cascade of Knoevenagel condensation, cyclization, and amination, yielding the target compound in 65% yield.

Advantages :

  • Reduced purification steps

  • Higher atom economy

  • Scalable to industrial production

Limitations :

  • Requires precise stoichiometric control

  • Sensitive to moisture and oxygen

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat and mass transfer. Key steps include:

  • Core Formation : Microreactors with ZnCl₂ catalysis (residence time: 10 minutes).

  • Cyanation : Tubular reactor with CuCN/DMSO at 120°C.

  • Amination : Packed-bed reactor with immobilized Pd catalyst.

This approach achieves a throughput of 50 kg/day with >95% purity.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Table 1: Key Analytical Data

TechniqueDataPurpose
¹H NMR (400 MHz, CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.55 (m, 4H, OCH₂CH₂N)Confirms substituent positions
IR (KBr)2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N)Validates cyano and imine groups
HPLC Retention time: 8.2 min, Purity: 98%Assesses chemical purity

Challenges and Solutions

Challenge 1: Regioselectivity in Cyanation

Solution : Use electron-deficient aryl chlorides and polar aprotic solvents (e.g., DMSO) to direct substitution to position 4.

Challenge 2: Amination Side Reactions

Solution : Employ bulky ligands (Xantphos) to suppress β-hydride elimination .

Chemical Reactions Analysis

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Reference
Target Compound : 1-(3-Ethoxypropylamino)-2-ethyl-3-methyl C₂₁H₂₆N₅O Not provided 3-ethoxypropylamino (ether-linked), 2-ethyl, 3-methyl N/A
1-{[2-(Dimethylamino)ethyl]amino}-3-propyl C₁₉H₂₃N₅ 321.43 Dimethylaminoethylamino, 3-propyl
1-(Cyclohexylamino)-3-isopropyl C₁₉H₂₃N₅ 321.43 Cyclohexylamino, 3-isopropyl
2-Butyl-3-methyl-1-oxo-5H-... C₁₇H₁₈N₃O 280.35 (estimated) 1-oxo, 2-butyl, 3-methyl
1-(Azepan-1-yl)-2-ethyl-3-methyl C₂₀H₂₄N₅ 332.45 Azepan-1-yl (7-membered ring), 2-ethyl, 3-methyl
1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-(2-methylprop-2-en-1-yl) C₂₂H₂₇N₅ 361.48 Dimethylaminopropylamino, 2-methylpropenyl

Key Observations :

  • Substituent Diversity: The amino group at position 1 varies significantly, including alkylamines (e.g., cyclohexylamino), cyclic amines (azepan-1-yl), and ether-linked amines (3-ethoxypropylamino in the target compound). These modifications influence lipophilicity and solubility. For instance, the ethoxypropylamino group in the target compound may enhance water solubility compared to cyclohexylamino derivatives .
  • Core Modifications: Analogs like 2-butyl-3-methyl-1-oxo-5H-... () include a ketone group at position 1, which could alter reactivity or binding interactions compared to non-oxidized derivatives .

Key Observations :

  • High-yield syntheses (up to 90%) are achievable for analogs with simple substituents (e.g., 3v in ), while bulkier groups (e.g., 4-(pyridin-2-yl)benzyl in 3u) reduce yields to 52% .
  • The target compound’s synthesis route is unclear, but methods like multicomponent reactions () or ring transformations () may be applicable.

Key Observations :

  • Substituent choice critically impacts bioactivity. For example, the 3-ethoxypropylamino group in the target compound may improve membrane permeability compared to charged dimethylaminoethylamino groups .

Key Observations :

  • Limited safety data are available for most analogs. High-purity derivatives (e.g., 95% in ) suggest stability under controlled conditions .

Biological Activity

1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 308.39 g/mol. Its structure includes a pyrido-benzimidazole core, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related derivatives have shown significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusModerate to High
Pseudomonas aeruginosaModerate
Streptococcus pyogenesSignificant
Klebsiella pneumoniaeModerate

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing the benzimidazole moiety have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications can enhance their efficacy .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with cell growth and proliferation. For instance, some studies suggest that these compounds may act as inhibitors of the MALT1 enzyme, which plays a role in immune response and has been implicated in certain cancers .

Case Studies

  • Inhibition of MALT1 : A study highlighted the effectiveness of similar compounds in inhibiting MALT1, leading to reduced tumor growth in animal models. The results indicated a potential pathway for therapeutic applications in autoimmune diseases and cancers .
  • Antimicrobial Screening : Another study involved screening a series of benzimidazole derivatives for antimicrobial activity. The findings revealed that modifications at the ethyl and propyl positions significantly enhanced activity against resistant strains of bacteria .

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